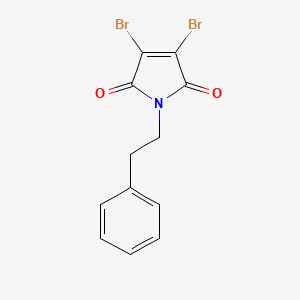![molecular formula C14H17N5O2 B12921586 5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione CAS No. 78422-90-9](/img/structure/B12921586.png)
5-(Dimethylamino)-1,3-dimethyl-1,10a-dihydro-2H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrimidine ring system, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione, typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. One common method involves the acylation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimido[4,5-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or amines can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Halides, amines, under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly phosphodiesterase and dihydrofolate reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione involves its interaction with various molecular targets. It is known to inhibit enzymes such as phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These are isomeric compounds with a different arrangement of nitrogen atoms in the ring system but similar biological properties.
Uniqueness
5-(Dimethylamino)-1,3-dimethyl-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidine-2,4(3H,10aH)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group and fused ring system contribute to its high potency and selectivity in enzyme inhibition.
Propiedades
Número CAS |
78422-90-9 |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5,7-dimethyl-1,5,7,9-tetrazatricyclo[8.4.0.03,8]tetradeca-2,8,11,13-tetraene-4,6-dione |
InChI |
InChI=1S/C14H17N5O2/c1-16(2)12-10-11(15-9-7-5-6-8-19(9)12)17(3)14(21)18(4)13(10)20/h5-9H,1-4H3 |
Clave InChI |
WNTMIDUCIYOJNT-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=NC3C=CC=CN3C(=C2C(=O)N(C1=O)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


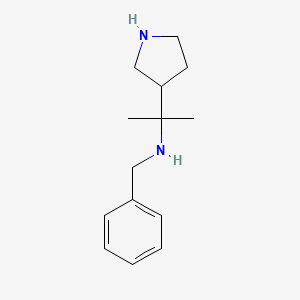
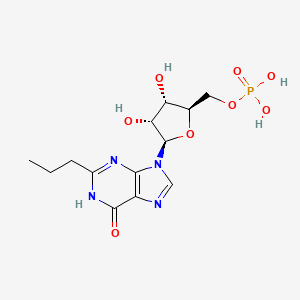

![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
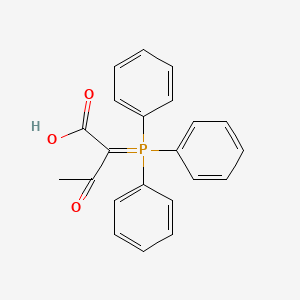
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
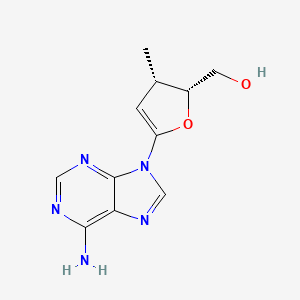
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
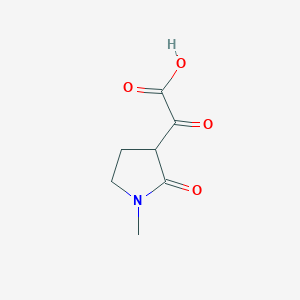
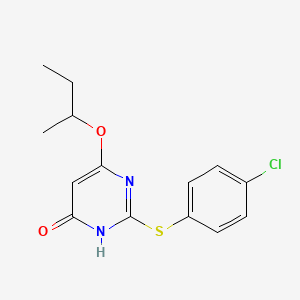
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
![Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-](/img/structure/B12921588.png)
![3-(4-Fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12921589.png)
